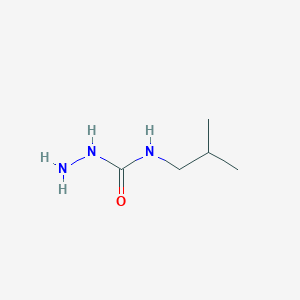

3-amino-1-(2-methylpropyl)urea

Beschreibung

3-Amino-1-(2-methylpropyl)urea is a urea derivative characterized by a urea core (NH₂–CO–NH–) with an amino group (–NH₂) at position 3 and a 2-methylpropyl (isobutyl) substituent attached to one of the urea nitrogen atoms. Its IUPAC name reflects this structure, where the 2-methylpropyl group contributes to its hydrophobicity and steric profile.

Eigenschaften

IUPAC Name |

1-amino-3-(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-4(2)3-7-5(9)8-6/h4H,3,6H2,1-2H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBSWVUVFXMIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878761 | |

| Record name | 4-I-BUTYLSEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79353-74-5 | |

| Record name | 4-I-BUTYLSEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(2-methylpropyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-methylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of the desired product.

Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . This reaction proceeds through a Hofmann rearrangement, generating the isocyanate intermediate in situ, which then reacts with ammonia to form the urea derivative.

Industrial Production Methods

Industrial production of 3-amino-1-(2-methylpropyl)urea typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the nucleophilic addition method makes it an attractive option for industrial applications due to its eco-friendliness.

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-1-(2-methylpropyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, which react with the amino group under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Formation of N-substituted ureas.

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols, depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

3-amino-1-(2-methylpropyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-amino-1-(2-methylpropyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3-(1-{[3,5-Bis(1-methylethyl)-1H-pyrazol-1-yl]methyl}-2-methylpropyl)-1-(2,4-difluorophenyl)urea

- Structure : This compound shares the urea core but features a 2-methylpropyl group integrated into a larger substituent containing a pyrazole ring and a 2,4-difluorophenyl group (Figure 1B in ).

- Key Differences: The pyrazole and difluorophenyl groups enhance receptor specificity compared to the simpler 3-amino-1-(2-methylpropyl)urea. The bulky substituents likely reduce solubility but improve binding affinity to neuronal receptors.

3-[3-(Dimethylamino)propyl]-1-phenylurea

- Structure: Retains the urea core but substitutes the 2-methylpropyl group with a phenyl ring and a dimethylamino-propyl chain.

- Safety Profile: Classified as non-hazardous under EC regulations, though toxicological data remain incomplete .

- The dimethylamino group may enhance solubility in polar solvents compared to the hydrophobic 2-methylpropyl group in the target compound.

Comparative Analysis Table

Biologische Aktivität

Overview

3-Amino-1-(2-methylpropyl)urea, with the chemical formula CHNO, is an organic compound notable for its diverse biological activities. This compound is primarily recognized for its role as a urease inhibitor, which has significant implications in various fields including biochemistry, pharmacology, and medicine. Its unique structure, featuring an amino group and an isobutyl group, allows it to interact with biological systems in a distinctive manner.

Target Enzyme: The primary target of 3-amino-1-(2-methylpropyl)urea is the urease enzyme, particularly the metallochaperone UreG. This enzyme plays a crucial role in the maturation of urease, which is essential for the survival of certain pathogens.

Mode of Action: The compound inhibits the urease maturation process, leading to reduced urease activity. This inhibition results in the attenuation of the virulence of urease-positive pathogens, which are often implicated in various infections and diseases.

Biochemical Pathways: The compound also affects the urea cycle, a metabolic pathway that converts toxic ammonia into urea for excretion. By inhibiting urease activity, it can potentially alter nitrogen metabolism in affected organisms.

Pharmacokinetics

Similar compounds have been shown to possess topical applications for debridement and promoting healing in hyperkeratotic lesions. While specific pharmacokinetic data for 3-amino-1-(2-methylpropyl)urea is limited, its structural similarities to other urea derivatives suggest potential bioavailability and therapeutic efficacy.

Antimicrobial Properties

Research indicates that 3-amino-1-(2-methylpropyl)urea exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, particularly those that express urease. The inhibition of urease leads to decreased bacterial growth and virulence.

Anticancer Potential

Preliminary studies suggest that 3-amino-1-(2-methylpropyl)urea may possess anticancer properties. Its ability to modulate metabolic pathways could influence cancer cell proliferation and survival. Further investigations are required to elucidate its mechanisms in cancer biology.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Methylurea | N-substituted urea | Limited antimicrobial properties |

| Isobutylamine | Primary amine | General amine reactivity |

| 3-Amino-1-(2-methylpropyl)urea | Urea derivative | Antimicrobial, anticancer potential |

3-amino-1-(2-methylpropyl)urea is distinct due to its combination of an amino group and an isobutyl substituent, which enhances its biological interactions compared to simpler amines or other urea derivatives.

Case Studies and Research Findings

- Urease Inhibition Study : A study demonstrated that treatment with 3-amino-1-(2-methylpropyl)urea resulted in significant inhibition of urease activity in Helicobacter pylori, a bacterium associated with gastric ulcers. The study highlighted a reduction in ammonia production as a result of urease inhibition, suggesting potential therapeutic applications in treating infections caused by this pathogen .

- Metabolomic Analysis : Another investigation focused on dietary amino acids and their effects on metabolic profiles revealed that compounds like 3-amino-1-(2-methylpropyl)urea could influence metabolic pathways related to insulin signaling and oxidative stress. This study provides insights into how this compound might affect broader physiological processes .

- Anticancer Research : Preliminary findings from cell line studies indicate that 3-amino-1-(2-methylpropyl)urea may inhibit cancer cell proliferation through modulation of key metabolic pathways involved in cell growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.